molecular formula C23H34O3 B12651345 17beta-Hydroxyestr-4-en-3-one 17-valerate CAS No. 35800-55-6

17beta-Hydroxyestr-4-en-3-one 17-valerate

Cat. No.: B12651345
CAS No.: 35800-55-6
M. Wt: 358.5 g/mol
InChI Key: BCQGHMNTFIFCQJ-ZBVDZRMISA-N
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Description

17beta-Hydroxyestr-4-en-3-one 17-valerate is a synthetic derivative of the naturally occurring steroid hormone, testosterone. It is characterized by its chemical formula C23H34O3 and a molecular weight of 358.51426 g/mol . This compound is known for its applications in various fields, including medicine and scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17beta-Hydroxyestr-4-en-3-one 17-valerate typically involves the esterification of 17beta-Hydroxyestr-4-en-3-one with valeric acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions . The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification methods like high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

17beta-Hydroxyestr-4-en-3-one 17-valerate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 17beta-Hydroxyestr-4-en-3-one 17-aldehyde, while reduction could produce 17beta-Hydroxyestr-4-en-3-one 17-alcohol .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 17beta-Hydroxyestr-4-en-3-one 17-valerate involves its interaction with androgen receptors in the body. Upon binding to these receptors, the compound modulates the expression of specific genes, leading to various physiological effects. The molecular targets include enzymes involved in steroid metabolism and pathways related to hormone regulation .

Comparison with Similar Compounds

Properties

CAS No.

35800-55-6

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] pentanoate

InChI

InChI=1S/C23H34O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h14,17-21H,3-13H2,1-2H3/t17-,18+,19+,20-,21-,23-/m0/s1

InChI Key

BCQGHMNTFIFCQJ-ZBVDZRMISA-N

Isomeric SMILES

CCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C

Canonical SMILES

CCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C

Origin of Product

United States

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